molecular formula C4H7N3 B13815700 N'-Cyano-N,N-dimethylmethanimidamide CAS No. 39687-97-3

N'-Cyano-N,N-dimethylmethanimidamide

Cat. No.: B13815700
CAS No.: 39687-97-3
M. Wt: 97.12 g/mol
InChI Key: QFHAGCRNENPASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyano-N,N-dimethylmethanimidamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of N’-Cyano-N,N-dimethylmethanimidamide may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in bulk, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N’-Cyano-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the cyano group, leading to the formation of amines or other derivatives.

    Substitution: The compound can participate in substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various substituted amides, amines, and heterocyclic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N’-Cyano-N,N-dimethylmethanimidamide involves its binding to the peptide sequence near the N terminus of the alpha subunit of voltage-gated potassium channels . This binding inhibits protein interactions, affecting the function of these channels and potentially leading to therapeutic effects in conditions related to potassium channel dysfunction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Cyano-N,N-dimethylmethanimidamide is unique due to its specific binding properties and the ability to inhibit protein interactions. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N'-cyano-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7(2)4-6-3-5/h4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHAGCRNENPASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290876
Record name N′-Cyano-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39687-97-3
Record name N′-Cyano-N,N-dimethylmethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39687-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanimidamide, N'-cyano-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039687973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N′-Cyano-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.